molecular formula C7H8ClN3O2 B1422820 6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide CAS No. 202135-67-9

6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide

Cat. No. B1422820
CAS RN: 202135-67-9
M. Wt: 201.61 g/mol
InChI Key: VGOQNMMCSBLOSK-UHFFFAOYSA-N
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Description

“6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide” is a chemical compound with the molecular formula C7H8ClN3O2 . It is also known as CHEPC.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14ClN3O2/c1-7(2)14(5-6-15)10(16)8-3-4-9(11)13-12-8/h3-4,7,15H,5-6H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 243.69 . It is stored at room temperature and has a physical form of oil .

Scientific Research Applications

Pyridazine Analogs in Medicinal Chemistry

Research on compounds structurally related to 6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide has shown significant pharmaceutical importance. A study synthesized and analyzed a pyridazine analog, emphasizing its pharmaceutical relevance in medicinal chemistry. This compound was synthesized using specific methods and characterized by various spectroscopic techniques, including XRD, NMR, IR, and LC-MS. The study provided insights into the structural and chemical properties of this compound and its potential applications in the pharmaceutical field (Sallam et al., 2021).

Pyridazine Derivatives in HIV Treatment

Another line of research involved synthesizing pyridazine derivatives and evaluating their potential as human immunodeficiency virus (HIV) type 1 reverse transcriptase inhibitors. This work explored the synthesis of various pyridazine compounds and their effectiveness in inhibiting HIV, demonstrating the significance of pyridazine derivatives in developing antiviral medications (Heinisch et al., 1996).

Interleukin-1β Converting Enzyme Inhibition

Further research focused on pyridazine compounds as interleukin-1β converting enzyme (ICE) inhibitors. This study identified novel classes of pyridazine compounds that act as irreversible inhibitors, contributing to our understanding of pyridazine's role in modulating immune responses (Dolle et al., 1997).

Density Functional Theory (DFT) Studies

Density functional theory studies on pyridazine derivatives, including those similar to 6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide, have been conducted. These studies provide theoretical insights into the isomerization reactions and chemical properties of pyridazine compounds, enhancing our understanding of their chemical behavior (Zhou et al., 2004).

properties

IUPAC Name

6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c8-6-2-1-5(10-11-6)7(13)9-3-4-12/h1-2,12H,3-4H2,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOQNMMCSBLOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)NCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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